Sodium 1-amino-4-((4-chlorophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
Overview
Description
PSB 069 is a chemical compound known for its role as a non-selective inhibitor of nucleoside triphosphate diphosphohydrolases (NTPDases). These enzymes are involved in the hydrolysis of nucleoside triphosphates and diphosphates, which play crucial roles in various biological processes. PSB 069 is particularly noted for its ability to inhibit NTPDases 1, 2, and 3 with similar potencies .
Scientific Research Applications
PSB 069 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of NTPDases and their role in nucleotide metabolism.
Biology: Helps in understanding the biological functions of NTPDases in cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases where NTPDases play a critical role, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting NTPDases
Mechanism of Action
PSB 069, also known as Sodium 1-amino-4-((4-chlorophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate, is a potent and nonselective inhibitor of NTPDases . This compound has been the subject of extensive research due to its potential therapeutic applications.
Target of Action
The primary targets of PSB 069 are NTPDases 1, 2, and 3 . NTPDases, or nucleoside triphosphate diphosphohydrolases, are a family of enzymes that catalyze the hydrolysis of nucleoside tri- and diphosphates to monophosphates. They play crucial roles in purinergic signaling, which is involved in a wide range of physiological and pathological processes.
Mode of Action
PSB 069 interacts with its targets, the NTPDases, by inhibiting their enzymatic activity . The compound binds to the active site of these enzymes, preventing them from hydrolyzing nucleoside tri- and diphosphates. This inhibition disrupts purinergic signaling, leading to changes in cellular functions.
Biochemical Pathways
The inhibition of NTPDases by PSB 069 affects the purinergic signaling pathway . This pathway involves the release of nucleotides, such as ATP, as signaling molecules. NTPDases normally degrade these nucleotides, modulating their signaling effects. By inhibiting NTPDases, PSB 069 can alter the balance of nucleotides, thereby affecting the downstream effects of purinergic signaling.
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may be well-absorbed and distributed in the body
Result of Action
The inhibition of NTPDases by PSB 069 leads to changes in purinergic signaling, which can have various molecular and cellular effects . These effects depend on the specific roles of purinergic signaling in different cell types and tissues. For example, purinergic signaling is involved in inflammation, neurotransmission, and platelet aggregation, among other processes.
Action Environment
The action of PSB 069 can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound Additionally, the presence of other molecules, such as other drugs or endogenous compounds, can potentially interact with PSB 069 and alter its effects
Biochemical Analysis
Biochemical Properties
PSB 069 is a potent inhibitor of NTPDases 1, 2, and 3, with similar potencies . NTPDases are enzymes that hydrolyze nucleoside triphosphates and diphosphates to monophosphates, thus regulating the availability of nucleotides for various cellular processes. By inhibiting these enzymes, PSB 069 can modulate the levels of extracellular nucleotides, which are involved in signaling pathways that affect various physiological functions.
Cellular Effects
The effects of PSB 069 on cellular processes are significant due to its role in modulating extracellular nucleotide levels. This compound can influence cell signaling pathways, gene expression, and cellular metabolism by altering the availability of nucleotides. For example, the inhibition of NTPDases by PSB 069 can lead to increased levels of ATP and ADP in the extracellular space, which can activate purinergic receptors and trigger downstream signaling events .
Molecular Mechanism
At the molecular level, PSB 069 exerts its effects by binding to the active sites of NTPDases, thereby inhibiting their enzymatic activity. This inhibition prevents the hydrolysis of nucleoside triphosphates and diphosphates, leading to an accumulation of these molecules in the extracellular space. The binding interactions between PSB 069 and NTPDases involve specific amino acid residues in the active sites of the enzymes, which are critical for their catalytic function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PSB 069 can vary over time depending on its stability and degradation. Studies have shown that PSB 069 is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to PSB 069 can lead to sustained inhibition of NTPDases, resulting in prolonged alterations in extracellular nucleotide levels and associated cellular responses .
Dosage Effects in Animal Models
The effects of PSB 069 in animal models are dose-dependent. At lower doses, PSB 069 can effectively inhibit NTPDases without causing significant toxicity. At higher doses, the compound may exhibit toxic effects, including adverse impacts on cellular function and overall health. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of NTPDases, beyond which additional increases in dosage do not proportionally enhance the inhibitory effects .
Metabolic Pathways
PSB 069 is involved in metabolic pathways related to nucleotide metabolism. By inhibiting NTPDases, PSB 069 affects the hydrolysis of nucleoside triphosphates and diphosphates, thereby influencing the levels of these metabolites. This can impact various cellular processes that rely on nucleotides, including energy production, signal transduction, and nucleic acid synthesis .
Transport and Distribution
Within cells and tissues, PSB 069 is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the concentration and activity of PSB 069 in different tissues, influencing its overall efficacy and potential side effects .
Subcellular Localization
PSB 069 is localized within specific subcellular compartments, where it exerts its inhibitory effects on NTPDases. The compound may be directed to these compartments through targeting signals or post-translational modifications that guide its distribution within the cell. The subcellular localization of PSB 069 is critical for its activity, as it ensures that the compound reaches the sites where NTPDases are active and can effectively inhibit their function .
Preparation Methods
Synthetic Routes and Reaction Conditions
PSB 069, chemically known as 1-Amino-4-(4-chlorophenyl)aminoanthraquinone-2-sulfonic acid sodium salt, can be synthesized through a series of organic reactionsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and may require ultrasonic and warming techniques to enhance solubility .
Industrial Production Methods
While specific industrial production methods for PSB 069 are not extensively documented, the compound’s synthesis in a laboratory setting provides a basis for scaling up. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is typically stored at room temperature in a sealed container to prevent moisture absorption .
Chemical Reactions Analysis
Types of Reactions
PSB 069 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in PSB 069, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Comparison with Similar Compounds
PSB 069 is compared with other NTPDase inhibitors such as:
ARL 67156: A selective inhibitor of NTPDase 1.
POM 1: Another non-selective inhibitor of NTPDases.
Suramin: A broad-spectrum inhibitor with activity against multiple NTPDases.
Uniqueness
PSB 069 is unique due to its well-tolerated nature and potent inhibition of NTPDases 1, 2, and 3 with similar potencies. This broad-spectrum inhibition makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
sodium;1-amino-4-(4-chloroanilino)-9,10-dioxoanthracene-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O5S.Na/c21-10-5-7-11(8-6-10)23-14-9-15(29(26,27)28)18(22)17-16(14)19(24)12-3-1-2-4-13(12)20(17)25;/h1-9,23H,22H2,(H,26,27,28);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KINIBOSGQKLOIT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)Cl)S(=O)(=O)[O-])N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN2NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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